4-[(t-Butoxycarbonyl)(aminomethyl)]phenol
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Overview
Description
R-4-Hydroxyphenylglycine tert. Butyl ester, also known as ®-tert-Butyl 2-amino-2-(4-hydroxyphenyl)acetate, is a chemical compound with the molecular formula C12H17NO3 and a molar mass of 223.27 g/mol . This compound is characterized by the presence of a hydroxyphenyl group and a glycine moiety esterified with tert-butyl alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-4-Hydroxyphenylglycine tert. Butyl ester typically involves the esterification of 4-hydroxyphenylglycine with tert-butyl alcohol. This reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process . The reaction conditions generally include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Solvents: Organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of R-4-Hydroxyphenylglycine tert. Butyl ester may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ester .
Chemical Reactions Analysis
Types of Reactions
R-4-Hydroxyphenylglycine tert. Butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of 4-hydroxyphenylglycine tert-butyl alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
Scientific Research Applications
R-4-Hydroxyphenylglycine tert. Butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of R-4-Hydroxyphenylglycine tert. Butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylglycine: Lacks the tert-butyl ester group, making it less lipophilic.
4-Hydroxyphenylalanine: Contains an additional methylene group, altering its chemical properties.
4-Hydroxyphenylacetic acid: Lacks the amino group, affecting its reactivity.
Uniqueness
R-4-Hydroxyphenylglycine tert. Butyl ester is unique due to its combination of a hydroxyphenyl group, an amino group, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3 |
InChI Key |
CJPJHVFZFGDVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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